Pyrazolo[1,5-A]pyridine-2-carbaldehyde
Overview
Description
Pyrazolo[1,5-A]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O. It is part of the pyrazole family, which is known for its diverse biological and chemical properties. This compound features a fused bicyclic structure consisting of a pyrazole ring fused to a pyridine ring, with an aldehyde functional group at the second position.
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridine-2-carbaldehyde is a derivative of the Pyrazolo[1,5-a]pyrimidine (PP) family . PP derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through various mechanisms . For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .
Biochemical Pathways
For example, some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit TRKs, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) associated with the proliferation, differentiation, and survival of cells .
Result of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can have various effects, such as inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridine-2-carbaldehyde typically involves cycloannulation reactions. One common method is the base-mediated [3+2] cycloannulation of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds under metal-free conditions in N-methylpyrrolidone at room temperature . Another approach involves the condensation of aminopyrazoles with various carbonyl compounds, such as enaminonitriles, enaminones, and 1,3-diketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-A]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazolo[1,5-A]pyridine-2-carboxylic acid.
Reduction: Pyrazolo[1,5-A]pyridine-2-methanol.
Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Pyrazolo[1,5-A]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Known for its sedative and anxiolytic properties.
Pyrazolo[3,4-D]pyrimidine: Used in the development of CDK2 inhibitors.
Imidazo[1,5-A]pyridine: Applied in optoelectronic devices and as anti-cancer agents.
Uniqueness: Pyrazolo[1,5-A]pyridine-2-carbaldehyde stands out due to its unique aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXHWFMRYWSRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654183 | |
Record name | Pyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-10-5 | |
Record name | Pyrazolo[1,5-a]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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